molecular formula C5H6N2O2 B015831 4,6-Dihydroxy-5-methylpyrimidine CAS No. 63447-38-1

4,6-Dihydroxy-5-methylpyrimidine

Cat. No.: B015831
CAS No.: 63447-38-1
M. Wt: 126.11 g/mol
InChI Key: OREVOAMPEBWISR-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-5-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their biological activity. This compound is a derivative of pyrimidine and is characterized by the presence of hydroxyl groups at the 4th and 6th positions and a methyl group at the 5th position on the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dihydroxy-5-methylpyrimidine can be synthesized through various methods. One common synthetic route involves the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . Another method involves the reaction of malonate with formamide and an alkali metal alkoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxy-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 4,6-Dihydroxy-5-methylpyrimidine involves its interaction with various molecular targets and pathways. The compound can act as a precursor to biologically active molecules that exert their effects through different mechanisms. For example, it can be converted into compounds that inhibit specific enzymes or interact with nucleic acids .

Comparison with Similar Compounds

4,6-Dihydroxy-5-methylpyrimidine can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their biological and chemical activities.

Properties

IUPAC Name

4-hydroxy-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREVOAMPEBWISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979659
Record name 5-Methylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63447-38-1
Record name 5-Methylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dihydroxy-5-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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